2-Fluoro-4-(3-methylsulfonylphenyl)phenol
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Overview
Description
2-Fluoro-4-(3-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C13H11FO3S It is characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-methylsulfonylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 3-methylsulfonylbenzene.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the nucleophilic substitution reaction.
Reaction Steps: The nucleophilic substitution reaction occurs between 2-fluorophenol and 3-methylsulfonylbenzene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the removal of oxygen-containing functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-4-(3-methylsulfonylphenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methylsulfonyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(3-methylphenyl)phenol: Lacks the sulfonyl group, resulting in different chemical properties.
2-Fluoro-4-(3-methylsulfonylphenyl)aniline: Contains an amino group instead of a hydroxyl group, leading to different reactivity.
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid: Contains a carboxylic acid group, affecting its acidity and solubility.
Uniqueness
2-Fluoro-4-(3-methylsulfonylphenyl)phenol is unique due to the combination of the fluorine atom and the methylsulfonyl group on a biphenyl structure. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity.
Properties
IUPAC Name |
2-fluoro-4-(3-methylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFXNZRLNGMGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684494 |
Source
|
Record name | 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-62-8 |
Source
|
Record name | 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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